Pyrrolidone carboxylic acid ethyl lauroyl arginate
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Overview
Description
Pyrrolidone carboxylic acid ethyl lauroyl arginate is a cationic surfactant derived from L-arginine, lauric acid, ethyl alcohol, and pyrrolidone carboxylic acid. This compound is known for its excellent antimicrobial properties and is widely used in various industries, including food preservation and cosmetics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidone carboxylic acid ethyl lauroyl arginate involves the esterification of L-arginine with lauric acid, followed by the reaction with ethyl alcohol and pyrrolidone carboxylic acid. The reaction typically occurs under acidic conditions to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through various techniques such as distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Pyrrolidone carboxylic acid ethyl lauroyl arginate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the compound .
Scientific Research Applications
Pyrrolidone carboxylic acid ethyl lauroyl arginate has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound’s antimicrobial properties make it useful in biological research for studying microbial inhibition and preservation.
Medicine: It is explored for its potential use in antimicrobial treatments and formulations.
Industry: Widely used in the food industry for preserving food products and in cosmetics for its conditioning properties
Mechanism of Action
The antimicrobial action of pyrrolidone carboxylic acid ethyl lauroyl arginate is primarily due to its ability to disrupt microbial cell membranes. The cationic nature of the compound allows it to interact with the negatively charged components of microbial cell membranes, leading to membrane destabilization and cell death. This mechanism is effective against a broad range of microorganisms .
Comparison with Similar Compounds
- Pyrrolidone carboxylic acid ethyl cocoyl arginate
- Pyrrolidone carboxylic acid ethyl oleoyl arginate
Comparison: Pyrrolidone carboxylic acid ethyl lauroyl arginate is unique due to its specific combination of L-arginine, lauric acid, ethyl alcohol, and pyrrolidone carboxylic acid. This combination provides it with distinct antimicrobial properties and surfactant capabilities. Compared to similar compounds like pyrrolidone carboxylic acid ethyl cocoyl arginate and pyrrolidone carboxylic acid ethyl oleoyl arginate, it offers a different balance of hydrophilic and lipophilic properties, making it suitable for specific applications in food preservation and cosmetics .
Properties
CAS No. |
41489-29-6 |
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Molecular Formula |
C25H47N5O6 |
Molecular Weight |
513.7 g/mol |
IUPAC Name |
ethyl (2S)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoate;5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H40N4O3.C5H7NO3/c1-3-5-6-7-8-9-10-11-12-15-18(25)24-17(19(26)27-4-2)14-13-16-23-20(21)22;7-4-2-1-3(6-4)5(8)9/h17H,3-16H2,1-2H3,(H,24,25)(H4,21,22,23);3H,1-2H2,(H,6,7)(H,8,9)/t17-;/m0./s1 |
InChI Key |
AWFNXUWJDIVELQ-LMOVPXPDSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)OCC.C1CC(=O)NC1C(=O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)OCC.C1CC(=O)NC1C(=O)O |
Origin of Product |
United States |
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